3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol chemical structure and CAS number 116817-84-6
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol chemical structure and CAS number 116817-84-6
An In-depth Technical Guide to 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol (CAS: 116817-84-6)
Executive Summary
This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol, identified by CAS number 116817-84-6. While structurally similar to key pharmaceutical intermediates, this specific regioisomer holds a unique position within drug development and chemical synthesis. Its primary relevance is not as a direct therapeutic precursor but as a crucial analytical reference standard and potential process impurity in the synthesis of pharmacologically active molecules such as Duloxetine.[1] This document delineates its chemical structure, synthesizes a logical manufacturing protocol based on established chemical principles, discusses its critical role in pharmaceutical quality control, and outlines essential safety and handling information. The content is tailored for researchers, process chemists, and quality assurance professionals who require a deep technical understanding of this compound beyond a simple data sheet.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the foundation of all subsequent research and application. This section deconstructs the identity of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is critical for regulatory compliance, literature searches, and unambiguous scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 116817-84-6[1][2][3][4] |
| IUPAC Name | 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol[1] |
| Molecular Formula | C₉H₁₅NOS[1][2][3] |
| Molecular Weight | 185.29 g/mol [1][2][3] |
| Common Synonyms | rac-α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol, Duloxetine Impurity 14[1][3] |
Chemical Structure
The molecule's functionality is dictated by its three-dimensional arrangement of atoms. It is a chiral amino alcohol featuring a thiophene ring.
The Critical Distinction: Thiophen-3-yl vs. Thiophen-2-yl Regioisomers
In pharmaceutical synthesis, the position of substituents on an aromatic ring (regioisomerism) can profoundly impact biological activity and synthetic accessibility. The subject of this guide, the 3-thienyl isomer, is often encountered in the context of its more widely studied 2-thienyl counterpart, a direct precursor in the synthesis of the antidepressant Duloxetine.[5][6][7][8] The differentiation is vital, as the 3-thienyl isomer is typically considered a process-related impurity that must be monitored and controlled.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white solid | |
| Storage Conditions | 2°C to 8°C, in a well-closed container | [3] |
Synthesis and Analytical Characterization
A robust and reproducible synthetic route is paramount for producing high-purity material for use as an analytical standard. The logical pathway to this molecule mirrors established organometallic chemistry principles.
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of β-amino alcohols like this compound is classically achieved through a two-step process. The causality is clear: first, establish the carbon skeleton with the required amine and ketone functionalities via the Mannich reaction, and second, selectively reduce the ketone to the desired alcohol. The starting material dictates the final regioisomer; therefore, 3-acetylthiophene is the logical precursor for the 3-thienyl product.
Protocol: Representative Synthesis of Racemic 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol
This protocol is a self-validating system. Each step includes checks and rationale to ensure the reaction is proceeding as expected.
Step 1: Mannich Reaction - Formation of the β-Aminoketone Hydrochloride
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Objective: To form the carbon-carbon bond between the acetylthiophene and the dimethylaminomethyl moiety.
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Materials:
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3-Acetylthiophene (1.0 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
Paraformaldehyde (1.3 eq)
-
Ethanol (as solvent)
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Concentrated HCl (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, and ethanol.
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Add a few drops of concentrated HCl to catalyze the reaction.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for TLC is to visually confirm the consumption of the starting material.
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Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove the solvent.
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The resulting crude solid, the hydrochloride salt of the β-aminoketone, can be recrystallized from an ethanol/ether mixture to achieve high purity for the next step.
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Step 2: Ketone Reduction - Formation of the Amino Alcohol
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Objective: To selectively reduce the ketone to a secondary alcohol without affecting the thiophene ring. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high selectivity for ketones.
-
Materials:
-
β-Aminoketone hydrochloride from Step 1 (1.0 eq)
-
Methanol (as solvent)
-
Sodium borohydride (1.5 eq)
-
-
Procedure:
-
Dissolve the aminoketone hydrochloride in methanol in an ice bath (0-5 °C). The cooling is necessary to control the exothermic reaction with NaBH₄.
-
Slowly add sodium borohydride in small portions. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis confirms the disappearance of the ketone.
-
Carefully quench the reaction by the slow addition of water.
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Adjust the pH to basic (pH > 10) with aqueous NaOH to ensure the dimethylamino group is in its free base form for extraction.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol.
-
Purify the final product via column chromatography on silica gel.
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Application in Pharmaceutical Analysis and Drug Development
The primary value of CAS 116817-84-6 is as an analytical tool to ensure the purity and safety of related Active Pharmaceutical Ingredients (APIs).
Role as a Process Impurity Reference Standard
In the synthesis of Duloxetine, the starting material is 2-acetylthiophene. However, commercial sources of this starting material may contain its regioisomer, 3-acetylthiophene, as an impurity. This seemingly minor contaminant can proceed through the synthetic sequence, ultimately generating 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol and subsequent downstream impurities. Regulatory agencies require that all potential impurities be identified and quantified. Therefore, having a pure, well-characterized sample of this 3-thienyl isomer is essential for:
-
Analytical Method Development: To develop and validate HPLC or GC methods capable of separating the target API from this specific impurity.
-
Peak Identification: To confirm the identity of any unknown peaks that appear in the chromatogram of the final API.
-
Method Validation: To prove that the analytical method is accurate, precise, and specific for quantifying this impurity.
Safety and Handling
Proper handling of any chemical reagent is crucial for laboratory safety. The Globally Harmonized System (GHS) classification provides a standardized framework for hazard communication.
GHS Hazard Identification
Based on available data, the compound is classified as follows:
| Pictogram | GHS Code | Hazard Statement |
| H302 | Harmful if swallowed[2] | |
| H315 | Causes skin irritation[2] | |
| H319 | Causes serious eye irritation[2] | |
| H335 | May cause respiratory irritation[2] |
Signal Word:Warning [2]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is between 2°C and 8°C.[3] Keep the container tightly sealed.
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
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Conclusion
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol (CAS: 116817-84-6) is a compound of significant technical interest to the pharmaceutical industry. While not a direct therapeutic agent itself, its importance as a regioisomeric impurity and analytical reference standard is paramount. A thorough understanding of its structure, logical synthesis, and application in quality control workflows is essential for any scientist or researcher involved in the development and manufacturing of thiophene-containing APIs. This guide provides the foundational knowledge and practical insights required to work with this molecule safely and effectively.
References
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Apicule. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (CAS No: 5424-47-5) API Intermediate Manufacturers. [Link]
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Nia Innovation. 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol. [Link]
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PubChem. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. [Link]
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Pharmaffiliates. 3-(Methylamino)-1-(thiophen-3-yl)propan-1-ol. [Link]
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Pharmaffiliates. 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol. [Link]
- Google Patents. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl)
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Veeprho. Duloxetine Dimethylaminopropanol Racemate | CAS 116817-84-6. [Link]
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